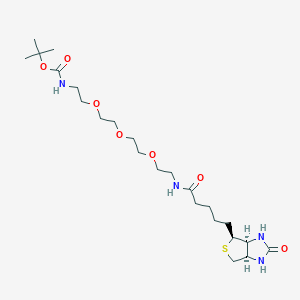

Biotin-PEG3-NHBoc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG3-NHBoc is a compound that combines biotin, polyethylene glycol (PEG), and a Boc-protected amine. Biotin, a vitamin B7 derivative, is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The PEG spacer increases the hydrophilicity and flexibility of the molecule, while the Boc group protects the amine functionality, allowing for further chemical modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG3-NHBoc is synthesized through a multi-step processThe reaction conditions often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis platforms and stringent quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG3-NHBoc undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield a free amine, which can then participate in further substitution reactions.

Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, facilitating the conjugation of the compound to various biomolecules.

Common Reagents and Conditions

Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.

Coupling Agents: DCC and NHS are frequently employed to activate carboxyl groups for amide bond formation.

Major Products Formed

The major products formed from these reactions include biotinylated biomolecules and PEGylated compounds, which are useful in various biochemical and medical applications .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-NHBoc has a wide range of applications in scientific research:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Utilized in the development of diagnostic assays and purification processes.

Wirkmechanismus

The mechanism of action of Biotin-PEG3-NHBoc involves the strong binding affinity of biotin to avidin or streptavidin. This interaction is highly specific and stable, allowing for the efficient capture and immobilization of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the accessibility of the biotin moiety .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG2-NHBoc: Similar structure but with a shorter PEG spacer.

Biotin-PEG4-NHBoc: Similar structure but with a longer PEG spacer.

Biotin-PEG-NHS: Contains an NHS ester instead of a Boc-protected amine.

Uniqueness

Biotin-PEG3-NHBoc is unique due to its optimal PEG spacer length, which balances hydrophilicity and flexibility, and the presence of a Boc-protected amine, allowing for further chemical modifications .

Biologische Aktivität

Biotin-PEG3-NHBoc is a biotin derivative linked to a polyethylene glycol (PEG) spacer, which enhances its solubility and biological compatibility. This compound has garnered attention due to its potential applications in targeted drug delivery systems, particularly in cancer therapy, where biotin receptors are overexpressed on tumor cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

Biotin functions as a vital cofactor in various enzymatic reactions and is particularly important for cellular metabolism. In the context of drug delivery, this compound exploits the overexpression of biotin receptors (BR) on cancer cells. These receptors facilitate the internalization of biotin-conjugated therapeutics through receptor-mediated endocytosis (RME), allowing for selective targeting of tumor cells while minimizing effects on normal tissues.

Key Features

- Targeting Mechanism : The biotin moiety binds specifically to BR, which is often overexpressed in various cancer types, including breast and prostate cancers .

- PEG Spacer : The PEG component enhances solubility and reduces immunogenicity, providing a favorable pharmacokinetic profile for therapeutic compounds .

Case Studies

- Tumor-Targeting Applications : Studies have demonstrated that biotinylated drug conjugates can significantly improve the efficacy of chemotherapeutic agents. For example, a study involving biotin-conjugated mitoxantrone (MXP) showed successful isolation of RAD52, a protein involved in DNA repair, indicating that biotin can enhance the delivery of drugs to specific cellular targets .

- Proximity Labeling Techniques : The BioTAC system employs this compound to label proteins selectively in live cells. This method allows researchers to map interactions between small molecules and their targets, revealing critical insights into drug mechanisms .

Biological Activity Data

Experimental Evidence

The efficacy of this compound has been evaluated through various experimental approaches:

- Cell Line Studies : Research indicates that cancer cell lines exhibit significantly higher uptake of biotin-conjugated compounds compared to normal cell lines due to the overexpression of BR .

- In Vivo Models : Animal studies have shown that biotinylated drugs can achieve higher concentrations at tumor sites compared to non-biotinylated counterparts, suggesting improved targeting and reduced systemic toxicity .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29)/t17-,18-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWQQXHARZYIQ-BJLQDIEVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.